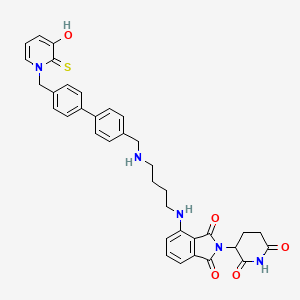
Condurango glycoside E3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Condurango glycoside E3 is a pregnanate glycoside derived from the dry bark of Marsdenia cundurango, a plant belonging to the Apocynaceae family . This compound has garnered attention due to its potential biological activities and applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
Condurango glycoside E3 is typically isolated from the dried bark of Marsdenia cundurango. The extraction process involves several steps, including solvent extraction, purification, and crystallization . Specific synthetic routes and reaction conditions for industrial production are not widely documented, but the compound is generally obtained through natural extraction methods.
化学反応の分析
Types of Reactions
Condurango glycoside E3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, chloroform, and water are commonly used solvents in these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the glycoside.
科学的研究の応用
Condurango glycoside E3 has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical studies and for the synthesis of related glycosides.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
Condurango glycoside E3 exerts its effects through various molecular targets and pathways. One of the primary mechanisms involves the induction of DNA damage-associated senescence and apoptosis via reactive oxygen species (ROS)-dependent p53 signaling pathway . This pathway leads to the up-regulation of p53 expression, resulting in apoptosis and pre-mature senescence associated with DNA damage .
類似化合物との比較
Condurango glycoside E3 is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include other pregnanate glycosides derived from Marsdenia cundurango, such as Condurango glycoside A and Condurango glycoside B . These compounds share similar structural features but may differ in their specific biological activities and applications.
特性
分子式 |
C66H98O26 |
|---|---|
分子量 |
1307.5 g/mol |
IUPAC名 |
[(3S,8S,10R,11S,12S,13S,14R,17S)-17-acetyl-11-acetyloxy-8,14-dihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-12-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C66H98O26/c1-31(68)40-22-25-66(76)64(40,8)60(88-45(70)19-18-37-16-14-13-15-17-37)58(85-36(6)69)59-63(7)23-21-39(26-38(63)20-24-65(59,66)75)86-46-27-41(77-9)53(32(2)81-46)89-47-28-42(78-10)54(33(3)82-47)90-48-29-43(79-11)55(34(4)83-48)91-62-52(74)57(80-12)56(35(5)84-62)92-61-51(73)50(72)49(71)44(30-67)87-61/h13-20,32-35,39-44,46-62,67,71-76H,21-30H2,1-12H3/b19-18+/t32-,33-,34-,35+,39+,40-,41+,42+,43+,44-,46+,47+,48+,49-,50+,51-,52+,53-,54-,55-,56+,57+,58+,59?,60-,61+,62+,63+,64+,65+,66-/m1/s1 |
InChIキー |
JACVSUHGIDCGLG-RCLGJGBLSA-N |
異性体SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3(C4[C@@H]([C@H]([C@@]5([C@H](CC[C@@]5([C@@]4(CC=C3C2)O)O)C(=O)C)C)OC(=O)/C=C/C6=CC=CC=C6)OC(=O)C)C)OC)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@H]([C@@H]([C@H]([C@@H](O9)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC)O)OC)OC |
正規SMILES |
CC1C(C(CC(O1)OC2CCC3(C4C(C(C5(C(CCC5(C4(CC=C3C2)O)O)C(=O)C)C)OC(=O)C=CC6=CC=CC=C6)OC(=O)C)C)OC)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)C)OC1C(C(C(C(O1)CO)O)O)O)OC)O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


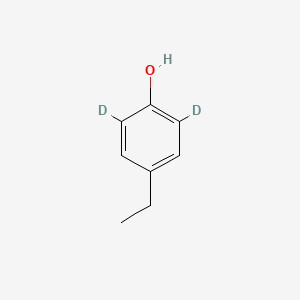





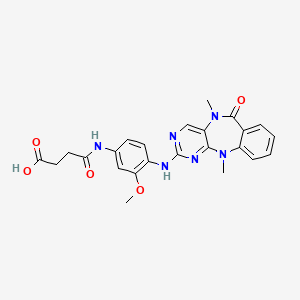
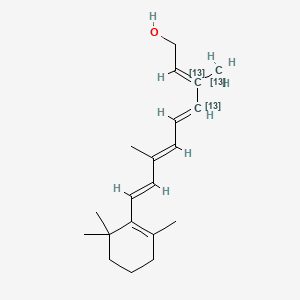
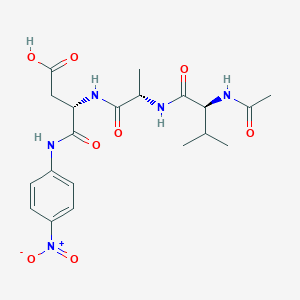
![2-(5,5,27,27-Tetramethyl-24-sulfo-16-oxa-12-aza-20-azoniaheptacyclo[15.11.0.03,15.04,12.06,11.020,28.021,26]octacosa-1,3,6(11),7,9,20(28),21(26),22,24-nonaen-8-yl)acetate](/img/structure/B12370407.png)
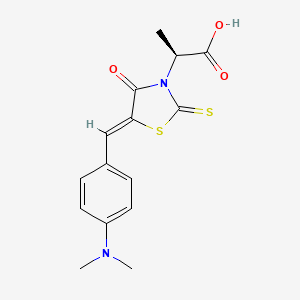
![potassium;[(Z)-[4-methylsulfonyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B12370415.png)
![2-benzyl-N'-[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonyl-N'-[3-(1,3-thiazol-4-yl)propanoyl]propanehydrazide](/img/structure/B12370422.png)
